molecular formula C14H17NO3 B1347145 Ethyl 2-oxo-3-phenylpiperidine-3-carboxylate CAS No. 63378-71-2

Ethyl 2-oxo-3-phenylpiperidine-3-carboxylate

Cat. No. B1347145
CAS RN: 63378-71-2
M. Wt: 247.29 g/mol
InChI Key: YMBBAZTUKIDXBV-UHFFFAOYSA-N
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Description

Ethyl 2-oxo-3-phenylpiperidine-3-carboxylate is a chemical compound with the molecular formula C14H17NO31. It has a molecular weight of 247.291. This compound is used for research and development purposes2.



Synthesis Analysis

I’m sorry, but I couldn’t find specific information on the synthesis of Ethyl 2-oxo-3-phenylpiperidine-3-carboxylate.



Molecular Structure Analysis

The InChI code for Ethyl 2-oxo-3-phenylpiperidine-3-carboxylate is 1S/C14H17NO3/c1-2-18-13(17)14(9-6-10-15-12(14)16)11-7-4-3-5-8-11/h3-5,7-8H,2,6,9-10H2,1H3,(H,15,16)1. This code provides a specific representation of the molecule’s structure.



Chemical Reactions Analysis

Unfortunately, I couldn’t find specific information on the chemical reactions involving Ethyl 2-oxo-3-phenylpiperidine-3-carboxylate.



Physical And Chemical Properties Analysis

Ethyl 2-oxo-3-phenylpiperidine-3-carboxylate is a compound with a purity of 95%1. It should be stored at room temperature1. The compound’s exact physical and chemical properties, such as melting point, boiling point, and solubility, are not specified in the available data.


Scientific Research Applications

Safety And Hazards

Future Directions

As Ethyl 2-oxo-3-phenylpiperidine-3-carboxylate is used for research and development purposes2, it may have potential applications in various fields of study. However, specific future directions are not available in the current data.


Please note that this information is based on the available data and may not be exhaustive. For more detailed information, please refer to specific scientific literature and resources.


properties

IUPAC Name

ethyl 2-oxo-3-phenylpiperidine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO3/c1-2-18-13(17)14(9-6-10-15-12(14)16)11-7-4-3-5-8-11/h3-5,7-8H,2,6,9-10H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMBBAZTUKIDXBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CCCNC1=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50308083
Record name ethyl 2-oxo-3-phenylpiperidine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50308083
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-oxo-3-phenylpiperidine-3-carboxylate

CAS RN

63378-71-2
Record name MLS003107155
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=202015
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name ethyl 2-oxo-3-phenylpiperidine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50308083
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 4-phenyl 4,4 diethoxycarbonyl butyronitrile (16.49 g) in dry ethanol (250 ml) was hydrogenated over platinum dioxide at 50 psi for 8 hours. The catalyst was filtered off and the solvent removed under reduced pressure. Product recrystallised from ether (14.1 g) mp 79°-80° C. 1H NMR (360 MHz, CDCl3) δH 1.24 (t, 3H, J=7.0 Hz, CH2CH3), 1.71 (2H, m, CH2CH2CH2C), 2.32 (1H, m, CH2CH2CHHC), 2.68 (1H, m, CH2CH2CHHC), 3.36 (2H, m, CH2CH2CH2C), 4.22 (2H, q, J=7.0 Hz, CH2CH3), 6.26 (1H, bs, NH), 7.30 (5H, m, Ar H). m/z (CI+) 248 (M+1)+.
Quantity
16.49 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-oxo-3-phenylpiperidine-3-carboxylate
Reactant of Route 2
Ethyl 2-oxo-3-phenylpiperidine-3-carboxylate
Reactant of Route 3
Ethyl 2-oxo-3-phenylpiperidine-3-carboxylate
Reactant of Route 4
Ethyl 2-oxo-3-phenylpiperidine-3-carboxylate
Reactant of Route 5
Ethyl 2-oxo-3-phenylpiperidine-3-carboxylate
Reactant of Route 6
Ethyl 2-oxo-3-phenylpiperidine-3-carboxylate

Citations

For This Compound
1
Citations
JP Michael, CB de Koning… - Journal of the …, 2001 - pubs.rsc.org
… A suspension of ethyl 2-oxo-3-phenylpiperidine-3-carboxylate 8 (106 mg, 0.43 mmol) in aq. KOH solution (2 M, 10 cm 3 ) was warmed to 90 C. The solid gradually dissolved, after which …
Number of citations: 25 pubs.rsc.org

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